molecular formula C9H10N4S B2608997 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine CAS No. 1019257-99-8

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine

Cat. No.: B2608997
CAS No.: 1019257-99-8
M. Wt: 206.27
InChI Key: UETVEBNIPOFRGP-UHFFFAOYSA-N
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Description

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a hydrazino group at position 2, a methyl group at position 5, and a 2-thienyl moiety at position 3. This structure combines aromatic pyrimidine and thiophene rings, which are known to influence electronic properties and biological activity. The hydrazino group (-NH-NH₂) enhances nucleophilicity, making the compound a versatile intermediate in synthesizing fused heterocycles or metal complexes.

Properties

IUPAC Name

(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-5-11-9(13-10)12-8(6)7-3-2-4-14-7/h2-5H,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETVEBNIPOFRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CS2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine typically involves the reaction of 2-amino-5-methyl-4-(2-thienyl)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The thienyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thienyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall biological activity.

Comparison with Similar Compounds

2-Hydrazino-6-methylpyrimidin-4-one

  • Molecular Formula : C₅H₆N₄O
  • Key Substituents: Hydrazino group (position 2), methyl (position 6), and oxo (position 4).
  • Synthesis : Prepared via a method involving diazotization and hydrolysis of precursor amines .
  • Reactivity: Reacts with K¹⁵NO₂ in acetic acid to form ¹⁵N-labeled azido derivatives (e.g., compound 2*A, m.p. 240–242°C), highlighting its utility in isotopic labeling studies .

5-Hydrazinylpyrimidine

  • Molecular Formula : C₄H₆N₄
  • Key Substituents: Hydrazino group at position 4.
  • Physicochemical Data : Molar mass = 110.12 g/mol (CAS 1262021-60-2) .
  • Contrast : The simpler structure lacks methyl and thienyl substituents, reducing steric bulk and electronic complexity. This may result in lower thermal stability or diminished pharmacological activity compared to the target compound.

7-(2-Thienyl)-3-hydropyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-one (Compound 7)

  • Molecular Formula : C₁₃H₈N₄OS
  • Key Features: Fused thieno-pyridine system with a 2-thienyl group and a pyrimidino ring.
  • Synthesis: Derived from 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) via reaction with formic acid .
  • Spectroscopic Data : IR band at 1666 cm⁻¹ confirms the presence of a carbonyl group, absent in the target compound .
  • Contrast: The fused ring system enhances rigidity and conjugation, which could improve fluorescence properties or binding affinity in biological systems compared to non-fused analogs.

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Features Key Properties/Reactions Source
This compound C₉H₁₀N₄S 2-hydrazino, 5-methyl, 4-(2-thienyl) High potential for heterocyclic synthesis Target
2-Hydrazino-6-methylpyrimidin-4-one C₅H₆N₄O 2-hydrazino, 6-methyl, 4-oxo Forms ¹⁵N-azido derivatives (m.p. 240°C)
5-Hydrazinylpyrimidine C₄H₆N₄ 5-hydrazino Molar mass = 110.12 g/mol
7-(2-Thienyl)-3-hydropyrimidino[...]-4-one (7) C₁₃H₈N₄OS Fused thieno-pyridine, carbonyl IR: ν(CO) = 1666 cm⁻¹

Biological Activity

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The compound's structure, synthesis methods, and mechanisms of action will also be discussed.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4S\text{C}_8\text{H}_{10}\text{N}_4\text{S}

Where:

  • C : Carbon
  • H : Hydrogen
  • N : Nitrogen
  • S : Sulfur

This compound features a pyrimidine ring substituted with a hydrazine group and a thienyl moiety, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidine Ring : The base pyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Hydrazination : The introduction of the hydrazino group is achieved through reaction with hydrazine derivatives.
  • Thienyl Substitution : The thienyl group is added via electrophilic substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer potential using various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Cell Lines Tested :
    • MDA-MB-435 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Inhibitory Concentrations :
    • IC50 values for the MDA-MB-435 line were reported at approximately 9.0 nM, indicating strong antiproliferative effects .
    • The compound was found to arrest the cell cycle at the G2/M phase, leading to increased apoptosis markers such as Bax expression .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation.

  • Mechanism of Action :
    • The compound potentially inhibits the p38 MAPK signaling pathway, which is crucial in inflammatory responses.
    • It has shown efficacy in reducing TNF-alpha release in LPS-stimulated macrophages .

Case Studies

A recent study explored the effects of various derivatives of hydrazinopyrimidines, including this compound, on tubulin polymerization, revealing that this compound significantly disrupts microtubule dynamics, which is vital for cancer cell division .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the hydrazino group via nucleophilic substitution or condensation. For example:

  • Hydrazine Hydrate Reaction : Reacting a precursor (e.g., 5-methyl-4-(2-thienyl)pyrimidine derivative) with hydrazine hydrate under reflux in ethanol for 5–6 hours achieves hydrazino group incorporation .
  • Base-Mediated Substitution : Using NaOH as a base enhances nucleophilicity, enabling substitution at the pyrimidine’s 2-position .
  • Optimization : Adjusting solvent polarity (e.g., THF vs. ethanol), temperature (80–100°C), and stoichiometric ratios (1:1.2 precursor:hydrazine) improves yields (up to 83% reported for analogs) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H NMR : Identifies hydrazino protons (δ 4.5–5.5 ppm), thienyl aromatic protons (δ 7.0–7.5 ppm), and methyl groups (δ 2.3–2.6 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 234.0894 for C₉H₁₁N₅S) .
  • Melting Point Analysis : Assesses purity (e.g., analogs show m.p. 150–224°C) .
  • Elemental Analysis : Validates C, H, N composition (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for this compound derivatives?

  • Methodological Answer :

  • Tautomerism Resolution : Use variable-temperature NMR to study shifts in NH protons (e.g., hydrazino ↔ hydrazone tautomers) .
  • Deuterium Exchange : Differentiates exchangeable NH protons from non-exchangeable aromatic signals .
  • Computational Validation : Compare experimental NMR data with density functional theory (DFT)-predicted spectra to resolve ambiguities .

Q. What strategies enhance the reactivity of the hydrazino group in this compound for derivatization?

  • Methodological Answer :

  • Schiff Base Formation : Condense with aldehydes (e.g., benzaldehyde) in acetic acid to form hydrazone derivatives, enabling pharmacophore diversification .
  • Acylation : React with acetic anhydride to introduce electron-withdrawing groups, improving electrophilicity for cross-coupling reactions .
  • Metal Coordination : Utilize the hydrazino group as a ligand for transition metals (e.g., Cu²⁺), enabling catalytic or bioactive complexes .

Q. What in vitro biological evaluation approaches are suitable for assessing the therapeutic potential of derivatives?

  • Methodological Answer :

  • Antimicrobial Screening : Disk diffusion assays against S. aureus (MIC values: 8–16 µg/mL for thieno-pyrimidine analogs) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7 IC₅₀: 12–25 µM) .
  • Enzyme Inhibition : Target dihydrofolate reductase (DHFR) via UV-Vis kinetics or fluorescence quenching .
  • Molecular Docking : AutoDock or Schrödinger Suite to predict binding affinities for kinase or protease targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.